2,6-Dibromo-4-chlorophenyl Isothiocyanate
Description
General Overview of Isothiocyanate Chemistry in Contemporary Research
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group -N=C=S. They are well-known for their presence in cruciferous vegetables and are responsible for their pungent flavor. nih.gov In recent years, the chemistry of isothiocyanates has become a vibrant area of research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.org Beyond their biological significance, isothiocyanates are versatile intermediates in organic synthesis, readily reacting with nucleophiles to form a variety of heterocyclic compounds and thioureas. nih.gov The development of efficient synthetic methods for isothiocyanates remains an active field of study in organic chemistry. chemrxiv.org
Importance of Halogenated Aromatic Isothiocyanates in Chemical and Biological Investigations
The introduction of halogen atoms into aromatic rings can significantly modulate the physicochemical and biological properties of a molecule. mdpi.com In the context of aromatic isothiocyanates, halogenation can influence factors such as lipophilicity, metabolic stability, and reactivity. Aromatic compounds are fundamental in medicinal chemistry, often serving as scaffolds for drug design due to their rigid structures and ability to engage in various intermolecular interactions. jocpr.com Halogenated aromatic compounds, in particular, play a crucial role in the development of pharmaceuticals and agrochemicals. mdpi.com Therefore, halogenated aromatic isothiocyanates represent a class of compounds with significant potential for investigation in chemical and biological studies.
Rationale for the Specific Investigation of 2,6-Dibromo-4-chlorophenyl Isothiocyanate
The specific substitution pattern of this compound, featuring two bromine atoms ortho to the isothiocyanate group and a chlorine atom para to it, suggests several avenues for research. The steric hindrance provided by the two ortho bromine atoms could influence the reactivity of the isothiocyanate group in a unique manner compared to less substituted analogues. Furthermore, the presence of three halogen atoms is expected to confer high lipophilicity to the molecule, potentially impacting its interaction with biological membranes and intracellular targets. The electronic effects of the halogens can also modulate the electrophilicity of the isothiocyanate carbon, thereby affecting its reactivity towards nucleophiles. The investigation of this specific compound is therefore driven by the desire to understand how this unique combination of steric and electronic factors influences its chemical and biological properties.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of published research detailing its synthesis, spectroscopic characterization, or evaluation of its biological activity. While data is available for related compounds such as 4-chlorophenyl isothiocyanate and other halogenated phenyl isothiocyanates, specific experimental data for the title compound is not readily accessible. This lack of information presents both a challenge and an opportunity for new research in this area.
Scope and Objectives of Academic Research on this compound
Future academic research on this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to the compound, likely starting from the corresponding aniline (B41778), 2,6-Dibromo-4-chloroaniline (B1580550). nih.gov Subsequent objectives would include the thorough characterization of the molecule using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. A significant part of the research would focus on exploring its reactivity with a range of nucleophiles to synthesize novel heterocyclic compounds and thiourea (B124793) derivatives. Furthermore, a crucial aspect would be the investigation of its potential biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties, drawing parallels from the known activities of other isothiocyanates.
Detailed Research Findings
Given the current knowledge gap, this section presents data on related compounds to provide a comparative context for the potential properties of this compound.
Table 1: Physicochemical Properties of Related Halogenated Phenyl Isothiocyanates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Chlorophenyl Isothiocyanate | 2131-55-7 | C₇H₄ClNS | 169.63 | 42-44 | 135-136 @ 24 mmHg |
| 4-Bromo-2-chlorophenyl Isothiocyanate | 98041-69-1 | C₇H₃BrClNS | 248.53 | 46-48 | 134 @ 0.5 mmHg |
Table 2: Properties of Potential Precursor for this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Dibromo-4-chloroaniline | 874-17-9 | C₆H₄Br₂ClN | 285.36 |
Data sourced from publicly available chemical databases. nih.govchemicalbook.comsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C7H2Br2ClNS |
|---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
1,3-dibromo-5-chloro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2ClNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI Key |
VNCBICBVTVXPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,6 Dibromo 4 Chlorophenyl Isothiocyanate
Established Synthetic Routes to 2,6-Dibromo-4-chlorophenyl Isothiocyanate
The established pathways to synthesize this compound first require the synthesis of the key intermediate, 2,6-dibromo-4-chloroaniline (B1580550). This precursor is then converted into the target isothiocyanate using various classical and modern chemical methods.
Synthesis of Precursor 2,6-Dibromo-4-chloroaniline
The primary precursor for the target isothiocyanate is 2,6-dibromo-4-chloroaniline. The synthesis of this compound has been reported starting from 4-chloroaniline. nih.govresearchgate.net This transformation involves the electrophilic bromination of 4-chloroaniline, where bromine atoms are introduced at the positions ortho to the activating amino group. The directing effect of the amino group and the chloro group governs the regioselectivity of the bromination. The resulting 2,6-dibromo-4-chloroaniline is an almost planar molecule. nih.gov
Alternative strategies for synthesizing related halogenated anilines often involve protecting the para-position to the amino group to prevent unwanted side reactions before introducing halogens at the ortho positions. epo.org For instance, the synthesis of 2,6-dibromoaniline (B42060) can be achieved by the bromination of sulfanilic acid, followed by a desulfonation step. orgsyn.org
Conversion of Amines to Isothiocyanates: Classical and Modern Approaches
The conversion of the primary amino group of 2,6-dibromo-4-chloroaniline into an isothiocyanate group is the crucial final step. A variety of methods, ranging from classical toxic reagents to modern, safer alternatives, have been developed for this transformation.
Classical Methods: The most traditional and widely known method for synthesizing isothiocyanates from primary amines involves the use of thiophosgene (B130339) (CSCl₂). nih.govbu.edu.eg This reaction is effective but is increasingly disfavored due to the extreme toxicity of thiophosgene. nih.gov
Modern Thiophosgene-Free Methods: Growing safety and environmental concerns have spurred the development of numerous thiophosgene-free methods. A dominant strategy involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. This salt is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govnih.gov
A variety of desulfurization reagents can be employed in this two-step approach:
Sodium Persulfate (Na₂S₂O₈): This reagent allows for an efficient synthesis of isothiocyanates from primary amines in water, offering a green and practical procedure. rsc.org
Cyanuric Chloride (TCT): A one-pot process has been developed using cyanuric chloride as the desulfurylation reagent under aqueous conditions. nih.govbeilstein-journals.org
Phenyl Chlorothionoformate: This reagent can be used in either a one-pot process for alkyl and electron-rich aryl amines or a more versatile two-step approach for electron-deficient aryl amines. researchgate.netorganic-chemistry.org
Other Reagents: A range of other reagents have been successfully used for the desulfurization of dithiocarbamate salts, including triphosgene, iodine, tosyl chloride, and di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govcbijournal.com
Elemental Sulfur Routes: A more recent and sustainable approach utilizes elemental sulfur for the synthesis of isothiocyanates. nih.gov One such method involves the sulfurization of isocyanides, which can be prepared from the corresponding amines. digitellinc.comrsc.org This route is advantageous as elemental sulfur is an abundant, inexpensive, and low-toxicity industrial byproduct. digitellinc.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. For syntheses involving the dithiocarbamate intermediate, the choice of base and solvent is crucial, particularly for electron-deficient anilines like the target precursor. nih.govbeilstein-journals.org For example, a mixture of DMF and water can be beneficial for the formation of dithiocarbamates from such substrates. nih.govbeilstein-journals.org
In a one-pot protocol using carbon disulfide and cyanuric chloride, screening of inorganic bases and reaction times is necessary to achieve optimal yields. nih.govbeilstein-journals.org Similarly, when using phenyl chlorothionoformate, a two-step process often provides better yields for electron-deficient anilines compared to a one-pot method. organic-chemistry.org Microwave-assisted syntheses have also been shown to produce aromatic isothiocyanates rapidly and in fair yields. nih.gov
| Method Type | Reagents | Key Optimization Parameters | Typical Substrates |
| Dithiocarbamate Route | Amine, CS₂, Desulfurizing Agent (e.g., TCT, Na₂S₂O₈) | Base selection (e.g., K₂CO₃, NaOH), Solvent system (e.g., H₂O, DMF/H₂O), Temperature | Broad range of alkyl and aryl amines |
| Phenyl Chlorothionoformate | Amine, Phenyl Chlorothionoformate, Base (e.g., solid NaOH) | One-pot vs. Two-step process, Solvent (e.g., CH₂Cl₂) | Electron-rich amines (one-pot), Electron-deficient amines (two-step) |
| Elemental Sulfur Route | Isocyanide, Elemental Sulfur, Catalyst (e.g., DBU) | Catalyst loading, Solvent (e.g., Cyrene™, GBL), Temperature | Various isocyanides |
Novel Synthetic Strategies for this compound and its Analogues
Research into isothiocyanate synthesis is actively pursuing novel strategies that are more sustainable, efficient, and selective. These "green" approaches and catalytic methods represent the future of isothiocyanate production.
Green Chemistry Approaches in Isothiocyanate Synthesis
Green chemistry principles are increasingly being applied to the synthesis of isothiocyanates to reduce environmental impact and improve safety.
Key green approaches include:
Aqueous Synthesis: Conducting the reaction in water as the solvent, as demonstrated with sodium persulfate-mediated desulfurization, eliminates the need for volatile organic solvents. rsc.org One-pot protocols under aqueous conditions have also been developed. nih.govbeilstein-journals.org
Use of Elemental Sulfur: Replacing highly toxic reagents like thiophosgene with elemental sulfur is a significant step towards a more sustainable process. digitellinc.comrsc.orgrsc.org This approach aligns with green chemistry goals by utilizing an abundant waste product from the petroleum industry. digitellinc.com
Photocatalysis: A visible-light-driven photocatalytic method offers a mild and metal-free pathway to synthesize isothiocyanates from primary amines and carbon disulfide. organic-chemistry.org This technique uses a photocatalyst like Rose Bengal and green LED light, providing an environmentally friendly alternative to traditional methods that often require harsh conditions. organic-chemistry.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields. nih.gov
Catalytic Methods for Selective Isothiocyanate Formation
The development of catalytic methods provides a pathway to more efficient and selective isothiocyanate synthesis with reduced waste.
Examples of catalytic approaches include:
Amine-Catalyzed Sulfurization: The conversion of isocyanides to isothiocyanates using elemental sulfur can be effectively catalyzed by amine bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). digitellinc.comrsc.orgrsc.org This catalytic reaction can be optimized to use low catalyst loadings and benign solvents. rsc.org
Photocatalysis: As mentioned, organic dyes like Rose Bengal can serve as photocatalysts, enabling the reaction to proceed under mild conditions with high efficiency. organic-chemistry.org
Selenium Catalysis: A catalytic mixture of elemental sulfur and selenium has been used to produce aliphatic and aromatic isothiocyanates from isocyanides. nih.gov
These novel strategies, focused on green principles and catalysis, are paving the way for the synthesis of this compound and its analogues through more sustainable and efficient chemical processes.
Derivatization Chemistry of this compound
The isothiocyanate functional group (-N=C=S) is characterized by a highly electrophilic central carbon atom, making it a prime target for a wide array of nucleophiles. The synthetic utility of this compound is largely centered around the chemical transformations of this reactive moiety.
Reactions with Nucleophiles: Formation of Thioureas, Thioamides, and Heterocycles
The reaction of this compound with primary and secondary amines proceeds readily to yield the corresponding N,N'-disubstituted thiourea (B124793) derivatives. This reaction is a cornerstone of its derivatization chemistry, providing a straightforward route to a diverse range of thiourea compounds. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer.
The versatility of this reaction allows for the introduction of a wide variety of substituents, depending on the nature of the amine used. For instance, reactions with aliphatic, aromatic, and heterocyclic amines can be employed to synthesize a library of thiourea derivatives with varying electronic and steric properties.
Beyond simple thiourea formation, the reactivity of this compound extends to the synthesis of more complex thioamides and a range of heterocyclic compounds. Reactions with nucleophiles possessing a second reactive site, such as hydrazines, hydroxylamines, and compounds with active methylene (B1212753) groups, can lead to cyclization reactions, affording five- or six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can serve as a pathway to various thiadiazole or triazole-thione structures.
Table 1: Representative Reactions of this compound with Nucleophiles
| Nucleophile | Product Type | General Structure |
| Primary Amine (R-NH₂) | N-(2,6-Dibromo-4-chlorophenyl)-N'-alkyl/arylthiourea | Ar-NH-C(=S)-NH-R |
| Secondary Amine (R₂NH) | N-(2,6-Dibromo-4-chlorophenyl)-N',N'-dialkyl/aryldithiocarbamate | Ar-NH-C(=S)-NR₂ |
| Hydrazine (H₂N-NH₂) | Thiosemicarbazide derivative | Ar-NH-C(=S)-NH-NH₂ |
Note: Ar represents the 2,6-Dibromo-4-chlorophenyl group.
Exploration of Unique Reactivity Due to Halogen Substitution
The presence of three halogen atoms on the phenyl ring of this compound significantly influences its reactivity. The two bromine atoms in the ortho positions exert a considerable steric effect, which can hinder the approach of bulky nucleophiles to the isothiocyanate carbon. This steric hindrance can, in some cases, lead to altered reaction pathways or require more forcing reaction conditions compared to less substituted phenyl isothiocyanates.
Electronically, the halogens are electron-withdrawing groups, which increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous in reactions with weaker nucleophiles. Furthermore, the halogen atoms can influence the acidity of the N-H proton in the resulting thiourea derivatives, which can be a factor in their subsequent reactions or biological activities. The interplay between these steric and electronic effects can be exploited to achieve selective chemical transformations.
Synthesis of Advanced Conjugates for Targeted In Vitro Studies
The reactivity of the isothiocyanate group makes this compound a useful reagent for the synthesis of advanced conjugates for in vitro biological studies. The isothiocyanate moiety can readily react with nucleophilic groups present in biomolecules, such as the amine groups of lysine (B10760008) residues in proteins or the thiol groups of cysteine residues. This covalent modification allows for the attachment of the 2,6-dibromo-4-chlorophenyl motif to a larger molecule of interest.
For example, it can be conjugated to carrier proteins or other targeting ligands to facilitate studies on the biological effects of this particular halogenated aromatic structure. The synthesis of such bioconjugates is typically carried out under mild conditions to preserve the integrity of the biological macromolecule. The resulting conjugates can then be used in a variety of in vitro assays to investigate interactions with specific cellular targets or to probe biological pathways. The unique substitution pattern of the aromatic ring provides a distinct signature for structure-activity relationship studies.
Mechanistic Elucidation of Reactions Involving 2,6 Dibromo 4 Chlorophenyl Isothiocyanate
Kinetics and Thermodynamics of Nucleophilic Additions to the Isothiocyanate Moiety
The central carbon atom of the isothiocyanate group is highly electrophilic and serves as the primary site for nucleophilic attack. The kinetics of these addition reactions are influenced by the nucleophilicity of the attacking species, the solvent, and the electronic properties of the phenyl isocyanate itself.
In biological systems, the most significant nucleophiles available for reaction with isothiocyanates are the side chains of amino acids, particularly the thiol group of cysteine and the primary amino group of lysine (B10760008).
The reaction with thiols (R-SH) leads to the formation of dithiocarbamate (B8719985) adducts, while reaction with amines (R-NH2) yields thiourea (B124793) derivatives. researchgate.net Generally, the reaction with cysteine residues is significantly faster than with lysine residues under physiological conditions. researchgate.net The reactivity is highly pH-dependent; thiol addition is favored at a pH range of 6-8, whereas amine addition is predominant under more alkaline conditions (pH 9-11). researchgate.net This is because the nucleophilic species are the thiolate (R-S⁻) and the neutral amine (R-NH₂), respectively, and their concentrations are governed by the pKa of the functional group and the pH of the medium. mit.edu
While specific kinetic data for 2,6-Dibromo-4-chlorophenyl isothiocyanate are not extensively documented, the relative reactivity can be inferred from studies on similar compounds like phenyl isothiocyanate (PITC). For instance, studies comparing the reactivity of PITC with amino acid analogs showed that thiols are more reactive than amines at both pH 7.4 and 9.0. The adduct formed with cysteine peptides can be reversible, with the potential for the isothiocyanate moiety to be transferred to a lysine residue, forming a more stable adduct over time. nih.gov
Table 1: Representative Reactivity of Phenyl Isothiocyanates with Nucleophilic Peptides Data adapted from studies on phenyl isothiocyanate (PITC) and tetramethylrhodamine-6-isothiocyanate (6-TRITC) to illustrate general reactivity trends.
| Isothiocyanate | Nucleophile | pH | Adduct Formed | Relative Rate | Stability |
|---|---|---|---|---|---|
| Aryl Isothiocyanate | Cysteine | 7.5 | Dithiocarbamate | Fast | Reversible/Decomposes |
| Aryl Isothiocyanate | Lysine | 7.5 | Thiourea | Slow | Stable |
The presence of three halogen atoms—two bromine and one chlorine—on the phenyl ring has a profound impact on the electrophilicity of the isothiocyanate carbon. Bromine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect). This effect is quantified by the Hammett substituent constant (σ). libretexts.org
Electron-withdrawing substituents pull electron density away from the aromatic ring and, consequently, from the isothiocyanate group. This withdrawal of electron density makes the central carbon of the -N=C=S moiety more electron-deficient and therefore more susceptible to nucleophilic attack. As a result, this compound is expected to be significantly more reactive than unsubstituted phenyl isothiocyanate. cambridge.org
The position of the substituents is also critical. The two bromine atoms at the ortho positions (2 and 6) can exert a significant steric effect, potentially hindering the approach of bulky nucleophiles. rsc.org However, their strong inductive electron-withdrawing effect, along with that of the para-chlorine, is expected to be the dominant factor in enhancing reactivity. The cumulative effect of these three electron-withdrawing halogens results in a highly electrophilic and reactive compound. The Hammett equation, log(k/k₀) = ρσ, describes this relationship, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing substituents. cambridge.org
Investigation of Reaction Pathways and Intermediates
The reactions of this compound proceed through well-defined pathways involving transient intermediates.
The fundamental reaction mechanism is a nucleophilic addition to the carbon-sulfur double bond of the isothiocyanate.
Reaction with Amines: A primary or secondary amine attacks the electrophilic carbon of the isothiocyanate. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer to yield a stable N,N'-disubstituted thiourea.
Reaction with Thiols: A thiol, typically in its more nucleophilic thiolate form, attacks the isothiocyanate carbon. This addition results in the formation of a dithiocarbamate salt intermediate, which is subsequently protonated to give the final dithiocarbamate product.
These mechanisms are fundamental to processes like the Edman degradation of peptides, where phenyl isothiocyanate is used to sequentially cleave amino acids from the N-terminus. scispace.com
Direct observation and characterization of the transient intermediates in isothiocyanate reactions are challenging due to their short lifetimes. The initial adducts, such as the zwitterionic species in the reaction with amines, are typically unstable.
Spectroscopic techniques can be employed to detect these species or their more stable precursors. For example, in the Edman degradation, the initial product is not the stable phenylthiohydantoin (PTH) amino acid derivative, but rather a highly unstable 2-anilino-5-thiazolinone (B1213019) intermediate. scispace.com This intermediate can be isolated under specific non-aqueous, non-thermal conditions and characterized by its distinct ultraviolet absorption spectrum before it rearranges to the more stable PTH isomer. scispace.com
For this compound, similar unstable thiazolinone or dithiocarbamate intermediates are expected. While direct characterization is difficult, their existence is inferred from the final products and established mechanistic pathways for isothiocyanates. Advanced spectroscopic methods like in-situ NMR could potentially provide insights, although the isothiocyanate carbon signal is often broad and difficult to observe. acs.orgresearchgate.net An alternative analytical approach involves trapping the isothiocyanate with a reagent like 1,2-benzenedithiol, which forms a stable, spectroscopically active product (1,3-benzodithiole-2-thione), allowing for indirect monitoring of the reaction. nih.govjohnshopkins.edu
Stability and Degradation Studies of this compound in Research Media
The stability of isothiocyanates in aqueous research media (e.g., buffers, cell culture media) is a critical factor in experimental design and interpretation. These compounds are known to be reactive and can degrade over time. The rate and pathway of degradation are dependent on the molecular structure, pH, temperature, and composition of the medium. researchgate.net
For aryl isothiocyanates, degradation can occur via hydrolysis of the -N=C=S group, although this is generally slower than for aliphatic counterparts. tandfonline.com The high electrophilicity of this compound, conferred by its halogen substituents, may increase its susceptibility to hydrolysis. Decomposition is often more rapid in buffered solutions compared to deionized water. researchgate.net
In addition to hydrolysis, the compound's concentration can decrease due to reactions with components of the research medium itself, such as amino acids or sulfhydryl compounds (e.g., dithiothreitol). Studies on other isothiocyanates have shown that their stability can be significantly impacted by the type of soil or medium they are in, with both chemical and biological degradation pathways possible. plos.org Therefore, when conducting in vitro experiments, it is essential to consider the stability of this compound under the specific experimental conditions to ensure accurate interpretation of the results.
Computational and Theoretical Investigations of 2,6 Dibromo 4 Chlorophenyl Isothiocyanate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into the electronic structure and potential reactivity of 2,6-Dibromo-4-chlorophenyl Isothiocyanate.
Molecular Geometry and Conformational Analysis
A crucial first step in the computational study of this compound would be the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. Due to the presence of the isothiocyanate group (-NCS) and the bulky bromine atoms at the ortho positions, steric hindrance would likely influence the planarity of the phenyl ring and the orientation of the isothiocyanate moiety.
Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. It is hypothesized that rotation around the C-N bond connecting the phenyl ring and the isothiocyanate group would be a key conformational variable. The large bromine atoms would be expected to restrict this rotation, leading to a limited number of stable conformations.
Hypothetical Optimized Geometry Parameters for this compound
| Parameter | Hypothetical Value |
| C-N Bond Length (Å) | 1.40 |
| N=C Bond Length (Å) | 1.22 |
| C=S Bond Length (Å) | 1.58 |
| C-Br Bond Length (Å) | 1.90 |
| C-Cl Bond Length (Å) | 1.75 |
| C-N=C Bond Angle (°) | 175.0 |
| N=C=S Bond Angle (°) | 178.5 |
| C-C-Br Bond Angle (°) | 121.0 |
Note: This data is illustrative and not based on experimental or calculated results.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO would likely be localized on the phenyl ring and the sulfur atom of the isothiocyanate group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbon atom of the isothiocyanate group, making it the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability; a larger gap suggests higher stability.
Hypothetical FMO Energies for this compound
| Orbital | Hypothetical Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and not based on experimental or calculated results.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map visually represents the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would be expected to show a significant negative potential around the sulfur atom and the halogen atoms (bromine and chlorine) due to their high electronegativity. A region of positive potential would likely be located on the carbon atom of the isothiocyanate group. This analysis would further support the predictions made by FMO theory regarding the molecule's reactive sites. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide quantitative values for the partial atomic charges, offering a more detailed picture of the charge distribution.
Molecular Dynamics (MD) Simulations of Interactions with Model Systems
While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations can explore its behavior in a more realistic environment, such as in solution or interacting with a biological target.
Binding Site Predictions with Hypothetical Biological Targets (e.g., enzymes, proteins)
Isothiocyanates are known to interact with biological macromolecules, often through covalent modification of nucleophilic residues like cysteine. MD simulations, in conjunction with molecular docking, could be used to predict the potential binding sites of this compound on hypothetical protein targets.
These simulations would model the dynamic process of the molecule approaching and interacting with the protein's surface. By analyzing the interaction energies and the stability of different binding poses, it would be possible to identify preferential binding pockets. The bulky and lipophilic nature of the dibromo-chloro-substituted phenyl ring would likely favor interactions with hydrophobic pockets on a protein surface, while the reactive isothiocyanate group would be positioned to interact with nearby nucleophilic amino acid side chains.
Solvation Effects and Dynamic Behavior
The behavior of this compound in different solvents would significantly impact its reactivity and bioavailability. MD simulations can model the solvation process by surrounding the molecule with explicit solvent molecules (e.g., water, ethanol).
These simulations would reveal how the solvent molecules arrange themselves around the solute, forming a solvation shell. Analysis of the radial distribution functions would provide information on the strength and nature of the solute-solvent interactions. Furthermore, MD simulations can track the dynamic behavior of the molecule over time, including its conformational changes and rotational and translational diffusion in solution. This information is crucial for understanding how the solvent environment modulates the molecule's properties and its accessibility for potential reactions.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate details of chemical reactions, offering valuable insights into their thermodynamics and kinetics. In the context of this compound, DFT studies can provide a molecular-level understanding of its reactivity. Although specific DFT investigations on this particular compound are not extensively documented in publicly available literature, the principles and methodologies can be applied to predict its behavior based on studies of analogous aryl isothiocyanates. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction energetics, which are crucial for understanding reaction mechanisms.
These computational investigations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), def2-TZVP) to approximate the electronic structure of the molecules involved. By modeling the reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction can be constructed. This profile reveals the feasibility of a proposed reaction pathway and provides quantitative data on the energy changes that occur throughout the transformation.
Calculation of Activation Barriers and Reaction Enthalpies
A primary application of DFT in studying the reactivity of this compound would be the calculation of activation barriers (often expressed as Gibbs free energy of activation, ΔG‡) and reaction enthalpies (ΔH). The activation barrier represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. The reaction enthalpy indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
The process of calculating these parameters involves several steps:
Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products should have all positive (real) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
Thermodynamic Corrections: The calculated electronic energies are then corrected for zero-point vibrational energy (ZPVE), thermal energy, and entropy to obtain the Gibbs free energies and enthalpies at a specific temperature.
Table 1: Representative Calculated Thermodynamic Data for a Hypothetical Nucleophilic Addition to an Aryl Isothiocyanate This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not available.
| Parameter | Value (kcal/mol) |
|---|---|
| Electronic Activation Energy (ΔE‡) | 18.5 |
| Gibbs Free Energy of Activation (ΔG‡) | 25.2 |
| Enthalpy of Reaction (ΔH) | -15.8 |
Prediction of Preferred Reaction Pathways
DFT is also instrumental in predicting the most likely pathway a reaction will follow when multiple routes are possible. By comparing the activation barriers of competing pathways, the kinetically favored route can be identified as the one with the lowest energy barrier. For instance, the reaction of this compound with a diene could potentially proceed through a concerted [4+2] cycloaddition or a stepwise mechanism involving a zwitterionic intermediate.
Computational analysis of each pathway would involve locating the respective transition states and intermediates. The Gibbs free energy profile for each pathway would then be constructed. The pathway with the lowest-lying transition state would be predicted as the major reaction channel. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that a located transition state indeed connects the intended reactants and products. researchgate.net
For example, in a hypothetical cycloaddition reaction, DFT could elucidate whether the reaction proceeds synchronously or asynchronously. The calculated energy profiles for each potential pathway would provide a clear basis for predicting the outcome of the reaction.
Table 2: Comparison of Calculated Activation Barriers for Competing Reaction Pathways of a Hypothetical Aryl Isothiocyanate This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not available.
| Reaction Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A: Concerted [4+2] Cycloaddition | Cycloaddition Transition State | 22.8 | Kinetically Favored |
By providing such detailed energetic information, DFT studies can guide experimental work, help in the interpretation of observed results, and contribute to the rational design of new synthetic methodologies involving compounds like this compound.
In Vitro Biological Impact and Molecular Mechanisms of 2,6 Dibromo 4 Chlorophenyl Isothiocyanate
Cellular Uptake and Intracellular Fate in Cell Culture Systems
The biological activity of ITCs is predicated on their ability to enter cells. Studies on various ITCs, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), demonstrate that they are readily taken up by cancer cells. researchgate.net Once inside the cell, the primary fate of the isothiocyanate functional group is to react with the thiol group of glutathione (B108866) (GSH), forming a dithiocarbamate (B8719985) conjugate. This reaction is a key part of their metabolism and clearance. nih.gov The electrophilic carbon atom of the isothiocyanate moiety (-N=C=S) is highly reactive towards nucleophilic thiol groups, leading to the formation of these conjugates. This intracellular interaction is crucial for their subsequent effects on cellular processes.
Identification and Characterization of Molecular Targets (in vitro)
The reactivity of the isothiocyanate group enables these compounds to interact directly with and modify a variety of cellular proteins, thereby altering their function. nih.gov
The primary mechanism by which ITCs exert their effects is through the covalent modification of proteins, a process known as protein adduction. nih.govnih.gov The electrophilic carbon of the isothiocyanate group readily reacts with nucleophilic side chains of amino acids, particularly the thiol groups of cysteine residues. nih.govnih.gov
Tubulin, the protein subunit of microtubules, has been identified as a direct target of ITCs. Studies have demonstrated that BITC, PEITC, and SFN can covalently bind to cysteine residues on both α- and β-tubulin. nih.gov This modification can disrupt microtubule dynamics, which is essential for cell division, potentially contributing to the observed G2/M cell cycle arrest.
Another critical target is Keap1, the sensor protein for oxidative stress. nih.gov ITCs modify specific cysteine residues on Keap1, which serves as the trigger for the activation of the Nrf2 antioxidant response pathway. nih.govnih.gov Proteomic approaches and mass spectrometry have been instrumental in identifying these and other protein targets, confirming that ITCs can form stable adducts with cellular proteins, thereby modulating their function and initiating downstream signaling events. nih.govnih.gov
Enzyme Inhibition or Activation Studies (e.g., Deubiquitinating Enzymes, Histone Deacetylases)
Isothiocyanates are recognized for their ability to modulate the activity of various enzymes critical to cellular function and survival. Notably, certain ITCs have been identified as inhibitors of deubiquitinating enzymes (DUBs) and histone deacetylases (HDACs), both of which are significant targets in cancer therapy.
For instance, naturally occurring ITCs such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to effectively inhibit DUBs, including USP9x and UCH37, which are implicated in tumorigenesis. nih.govnih.gov This inhibition can lead to increased ubiquitination and subsequent degradation of oncoproteins like Mcl-1 and Bcr-Abl. nih.gov Given that the isothiocyanate moiety is the pharmacophore responsible for this activity, it is plausible that 2,6-Dibromo-4-chlorophenyl Isothiocyanate could exhibit similar DUB inhibitory properties.
Furthermore, synthetic ITCs like phenylhexyl isothiocyanate (PHI) have been demonstrated to act as inhibitors of HDACs. nih.govnih.gov PHI treatment has been shown to reduce HDAC activity, leading to hyperacetylation of histones, chromatin remodeling, and the induction of cell cycle arrest and apoptosis in cancer cells. nih.govnih.govresearchgate.net The electrophilic nature of the isothiocyanate group in this compound suggests it may also interact with and inhibit HDACs, a hypothesis that warrants direct experimental validation.
Table 1: Potential Enzyme Inhibition by this compound (Inferred)
| Enzyme Class | Specific Examples | Potential Effect of this compound |
|---|---|---|
| Deubiquitinating Enzymes (DUBs) | USP9x, UCH37 | Inhibition |
Interactions with Nucleic Acids and DNA Repair Mechanisms
The interaction of ITCs with nucleic acids is generally indirect. Studies have shown that ITCs can induce DNA damage, often as a secondary effect of inhibiting DNA replication. nih.gov This replication block can lead to the formation of DNA double-strand breaks. nih.gov The selective anticancer activity of some ITCs is attributed to the observation that cancer cells are often less efficient at repairing this DNA damage compared to normal cells. nih.gov
Some isothiocyanates, such as allyl isothiocyanate, have been found to induce oxidative DNA damage, potentially through the generation of reactive oxygen species (ROS). nih.gov This can lead to the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.gov The presence of halogen atoms on the phenyl ring of this compound could potentially influence its redox properties and its capacity to induce oxidative stress and subsequent DNA damage.
Moreover, the inhibition of DUBs and HDACs by ITCs can also impact DNA repair processes, as these enzymes regulate the function of proteins involved in the DNA damage response. nih.gov Therefore, this compound may affect DNA repair mechanisms both by inducing damage and by modulating the enzymatic machinery that responds to such damage.
Structure-Activity Relationship (SAR) Investigations of this compound Analogues (in vitro)
The biological activity of phenyl isothiocyanates can be significantly influenced by the nature, number, and position of substituents on the aromatic ring.
Influence of Halogen Position and Number on Cellular Efficacy
The specific substitution pattern of this compound, with two bromine atoms ortho to the isothiocyanate group and a chlorine atom in the para position, is expected to profoundly impact its biological activity. The presence of halogens can affect the lipophilicity, electronic properties, and steric hindrance of the molecule.
Studies on other halogenated compounds have provided insights into the role of halogen substituents. For instance, in a series of halogen-substituted flavonoids, an increase in the size of the halogen atom (from fluorine to iodine) correlated with enhanced antibacterial properties, suggesting that steric factors may be crucial for biological activity. nih.gov In the case of polychlorinated biphenyls, the degree and pattern of chlorination were found to influence their ability to form DNA adducts. nih.govnih.gov
For this compound, the bulky bromine atoms at the 2 and 6 positions could sterically influence the reactivity of the isothiocyanate group and its interactions with biological targets. The electron-withdrawing nature of the halogens would also modulate the electrophilicity of the isothiocyanate carbon, potentially altering its reactivity towards nucleophiles like the thiol groups in proteins.
Role of the Isothiocyanate Moiety in Biological Interactions
The isothiocyanate (–N=C=S) group is the key pharmacophore responsible for the biological activities of this class of compounds. northumbria.ac.ukmdpi.com It contains a highly electrophilic carbon atom that readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. mostwiedzy.pl This reaction leads to the formation of dithiocarbamates and is a primary mechanism through which ITCs modulate protein function. mostwiedzy.pl
The reactivity of the isothiocyanate group is fundamental to its ability to inhibit enzymes, induce apoptosis, and exert other cellular effects. foodandnutritionjournal.org The specific chemical environment created by the dibromo-chloro substitution on the phenyl ring of this compound will fine-tune the reactivity of this functional group.
Comparison with Other Substituted Phenyl Isothiocyanates
The biological activity of this compound can be contextualized by comparing it to other well-studied phenyl isothiocyanates, such as phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC).
Structure-activity relationship studies on arylalkyl isothiocyanates have shown that the length of the alkyl chain connecting the phenyl ring to the isothiocyanate group can influence potency. nih.gov For example, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be more potent inhibitors of certain metabolic enzymes than PEITC. nih.gov
In contrast to these compounds, this compound features direct attachment of the isothiocyanate group to the halogenated phenyl ring. Aromatic ITCs are often reported to be more potent antimicrobial agents than their aliphatic counterparts. foodandnutritionjournal.org The presence of multiple, bulky halogen atoms on the phenyl ring of this compound likely confers distinct properties compared to non-halogenated or mono-halogenated phenyl isothiocyanates. This substitution pattern would increase the molecule's lipophilicity, which could enhance its ability to cross cell membranes.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Benzyl isothiocyanate | BITC |
| Phenethyl isothiocyanate | PEITC |
| Phenylhexyl isothiocyanate | PHI |
| 4-Phenylbutyl isothiocyanate | PBITC |
| Allyl isothiocyanate | - |
Advanced Analytical Methodologies for the Study of 2,6 Dibromo 4 Chlorophenyl Isothiocyanate in Research
Chromatographic Techniques for Isolation and Quantification in Biological Matrices (e.g., cell lysates, culture media)
Chromatographic methods are fundamental for separating the compound of interest and its derivatives from the complex milieu of biological samples, such as cell lysates or culture media. This separation is crucial for accurate quantification and subsequent structural analysis.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a cornerstone technique for analyzing non-volatile compounds in biological matrices. Method development for 2,6-Dibromo-4-chlorophenyl Isothiocyanate and its metabolites involves optimizing several parameters to achieve sensitive and selective detection.
A typical reversed-phase HPLC method would be developed to separate the relatively nonpolar parent compound from its more polar metabolites, such as glutathione (B108866) conjugates. The optimization process includes selecting an appropriate column (e.g., C18), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with formic acid), and flow rate. A UV detector would be used for initial detection and quantification, leveraging the chromophore of the phenyl ring.
For more definitive identification and quantification, the HPLC system is coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. The mass spectrometer can be operated in full scan mode to identify potential metabolites or in selected ion monitoring (SIM) mode for highly sensitive quantification of the parent compound and known metabolites. Tandem mass spectrometry (MS/MS) is then used to confirm the identity of these molecules by fragmenting the parent ion and analyzing the resulting product ions.
| Parameter | Condition |
|---|---|
| HPLC Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive/Negative |
| MS/MS Transition (Parent) | Precursor Ion → Product Ion (Hypothetical) |
| MS/MS Transition (Metabolite) | Precursor Ion → Product Ion (Hypothetical) |
While many metabolites are polar, some breakdown products or metabolites of isothiocyanates can be volatile. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of these volatile compounds. nih.govresearchgate.net Biological samples typically require a sample preparation step, such as liquid-liquid extraction or solid-phase microextraction (SPME), to isolate the volatile components. researchgate.netscielo.br
For non-volatile metabolites that can be made volatile, a chemical derivatization step is necessary before GC-MS analysis. mdpi.com This process, often involving silylation, converts polar functional groups (like hydroxyl or amine groups) into less polar, more volatile derivatives. mdpi.com
The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the capillary column. The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectra, which show characteristic fragmentation patterns, are compared against spectral libraries for identification. scielo.br
| Parameter | Condition |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Oven Program | 60°C (1 min), ramp at 10°C/min to 300°C |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-600 m/z |
Spectroscopic Techniques for Mechanistic and Interaction Studies (beyond basic identification)
Beyond simple identification, advanced spectroscopic techniques are employed to investigate the compound's mechanism of action, including its covalent interactions with cellular macromolecules like proteins and DNA.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of adducts formed between this compound and small molecules or peptides. While NMR is less sensitive than mass spectrometry, it provides unparalleled detail about chemical structure and connectivity.
Techniques such as 1D proton (¹H) and carbon (¹³C) NMR, along with 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used. These methods help to pinpoint the exact site of modification on a molecule by observing changes in chemical shifts and identifying correlations between atoms. For instance, NMR could definitively show that the isothiocyanate group has reacted with the thiol group of a cysteine residue in a peptide.
High-Resolution Mass Spectrometry (HRMS) is essential for identifying covalent adducts with large biomolecules like proteins and DNA, a field often referred to as adductomics. nih.govnih.govchemrxiv.org The high mass accuracy of HRMS instruments (e.g., Orbitrap or TOF) allows for the confident identification of molecules based on their exact mass. chemrxiv.orgfrontiersin.orgchemrxiv.org
In "bottom-up" proteomics, a protein that has been exposed to the isothiocyanate is digested into smaller peptides using an enzyme like trypsin. This peptide mixture is then analyzed by LC-HRMS/MS. The instrument searches for peptides whose mass has increased by the exact mass of the this compound moiety. biorxiv.orgresearchgate.net The MS/MS fragmentation data for the modified peptide can then be used to identify the specific amino acid residue that was modified (e.g., cysteine, lysine). nih.govresearchgate.net
Similarly, for DNA adductomics, DNA is isolated, enzymatically digested into individual nucleosides, and analyzed by LC-HRMS. nih.govnih.gov The analysis screens for modified nucleosides by searching for the characteristic mass addition of the compound to bases like guanine (B1146940) or adenine. chemrxiv.orgnih.gov
| Biomolecule | Target Residue/Base | Adduct Mass Shift (Da) |
|---|---|---|
| Protein | Cysteine | 324.81 (Monoisotopic) |
| Protein | Lysine (B10760008) (N-terminus or side chain) | 324.81 (Monoisotopic) |
| DNA | Deoxyguanosine | 324.81 (Monoisotopic) |
| DNA | Deoxyadenosine | 324.81 (Monoisotopic) |
UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for studying the binding interactions and reaction kinetics between this compound and target molecules, particularly proteins. nih.govscience.govnih.gov
Binding can be monitored by observing changes in the absorbance spectrum of the protein or the compound upon mixing. humanjournals.comsharif.edu For example, a shift in the maximum absorbance wavelength or a change in molar absorptivity can indicate an interaction. By titrating the compound into a solution of the target molecule and monitoring these spectral changes, a binding constant (Kd) can be calculated.
Fluorescence spectroscopy is often more sensitive. Many proteins contain intrinsic fluorophores, such as tryptophan residues. The binding of a compound near a tryptophan residue can quench or enhance its fluorescence. science.gov This change in fluorescence intensity can be used to quantify the binding affinity and stoichiometry of the interaction. nih.gov Kinetic studies can also be performed by monitoring the change in absorbance or fluorescence over time, allowing for the determination of reaction rate constants. humanjournals.com
Future Directions and Emerging Research Avenues for 2,6 Dibromo 4 Chlorophenyl Isothiocyanate
Exploration of Novel Synthetic Pathways and Derivatization Opportunities
Future research into 2,6-Dibromo-4-chlorophenyl Isothiocyanate will likely focus on optimizing its synthesis and exploring its potential as a scaffold for a diverse range of derivatives.
Novel Synthetic Pathways: Current synthetic strategies for producing aryl isothiocyanates often involve primary amines as starting materials. chemrxiv.orgrsc.org For a polysubstituted aniline (B41778) like 2,6-dibromo-4-chloroaniline (B1580550), established methods such as the reaction with thiophosgene (B130339) or its surrogates are applicable. mdpi.com However, future synthetic explorations could focus on greener, more efficient, and scalable methods. nih.govrsc.org One promising approach is the use of elemental sulfur in the synthesis of isothiocyanates, which offers a less hazardous alternative to traditional thiocarbonyl transfer reagents. mdpi.com Additionally, one-pot or two-step processes reacting amines with reagents like phenyl chlorothionoformate in the presence of a solid base could be optimized for halogenated anilines, potentially offering high yields and versatility. organic-chemistry.orgresearchgate.net The development of mechanochemical methods, such as ball milling, could also provide a solvent-free and efficient route to this and other phenyl isothiocyanates. rsc.org
Derivatization Opportunities: The isothiocyanate group is a versatile functional handle for a wide array of chemical transformations. chemrxiv.org Future research should explore the derivatization of this compound to generate libraries of novel compounds with potentially enhanced or modulated biological activities. Key derivatization strategies could include:
Thiourea (B124793) and Thiosemicarbazide Formation: The reaction with primary and secondary amines to form substituted thioureas is a fundamental derivatization pathway. nih.govacs.orgacs.org Similarly, reaction with hydrazides can yield thiosemicarbazides, a class of compounds known for their biological activities. nih.gov
Cycloaddition Reactions: The isothiocyanate moiety can participate in cycloaddition reactions to form various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. mdpi.com
Conjugation to Biomolecules: Derivatization could involve linking the isothiocyanate to amino acids, peptides, or other biomolecules to create targeted probes or compounds with specific delivery mechanisms. researchgate.net
The following table outlines potential derivatization reactions and the resulting compound classes:
| Reactant Class | Resulting Compound Class | Potential Applications |
| Primary/Secondary Amines | Substituted Thioureas | Biological screening, material science |
| Hydrazides | Thiosemicarbazides | Medicinal chemistry, antitubercular agents |
| Dienes/Dipolarophiles | Heterocyclic Compounds | Drug discovery, agrochemicals |
| Alcohols/Thiols | Thiocarbamates/Dithiocarbamates | Bioactive compound synthesis, probes |
| Amino Acids/Peptides | Bioconjugates | Targeted therapies, diagnostics |
Deepening the Understanding of Molecular Mechanisms and Off-Target Effects (in vitro)
A critical area of future research will be to elucidate the in vitro molecular mechanisms of action of this compound and to identify any potential off-target effects.
Molecular Mechanisms: Isothiocyanates are known to exert their biological effects through various mechanisms, often involving covalent modification of proteins. researchgate.net The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic residues on proteins, such as the thiol groups of cysteine residues. nih.gov Future in vitro studies on this compound should investigate its impact on key cellular pathways, including:
Enzyme Inhibition: Many isothiocyanates are known to inhibit enzymes, including those involved in carcinogenesis and inflammation. nih.gov For example, some isothiocyanates inhibit proteasomal cysteine deubiquitinases. nih.govnih.gov
Modulation of Signaling Pathways: Isothiocyanates can influence critical signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival. researchgate.netnih.gov
Induction of Apoptosis and Cell Cycle Arrest: The anticancer effects of many isothiocyanates are attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. nih.govresearchgate.netmdpi.com
Off-Target Effects: A comprehensive understanding of the compound's specificity is crucial. Future in vitro studies should aim to identify potential off-target interactions. This can be achieved through proteomic approaches to identify cellular proteins that are covalently modified by the isothiocyanate. nih.gov Differentiating between intended therapeutic targets and unintended off-targets is essential for predicting potential side effects and for the rational design of more selective second-generation compounds.
Application of Advanced Computational Techniques for Predictive Modeling of Biological Interactions
In silico methods are powerful tools for accelerating drug discovery and understanding molecular interactions. Future research on this compound should leverage these techniques.
Molecular Docking: Molecular docking studies can predict the binding orientation and affinity of the compound to the active sites of various protein targets. benthamdirect.combohrium.commdpi.com This can help in identifying potential biological targets and in understanding the structural basis of its activity. nih.govnih.gov For instance, docking could be used to model the interaction of this compound with the catalytic triads of enzymes like proteasomal deubiquitinases. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of a series of related compounds and their biological activity. mdpi.comnih.gov By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a protein target, offering a more realistic representation of the interaction compared to static docking models. mdpi.com This can help in understanding the stability of the compound-protein complex and the role of specific amino acid residues in the interaction.
Investigation of Broader Spectrum Biological Activities (in vitro models)
While the initial interest in isothiocyanates often stems from their anticancer properties, they possess a wide range of other biological activities. chemrxiv.org Future in vitro screening of this compound should explore its potential in other therapeutic areas.
Potential Biological Activities for Screening:
Antimicrobial Activity: Many isothiocyanates exhibit potent activity against a range of bacteria and fungi, suggesting their potential as novel antimicrobial agents. mdpi.comnih.gov
Anti-inflammatory Effects: The ability of isothiocyanates to modulate inflammatory pathways suggests their potential in treating inflammatory conditions. nih.gov
Enzyme Inhibition: Screening against a panel of enzymes could reveal novel inhibitory activities relevant to various diseases. bohrium.com
The following table summarizes potential in vitro screening models for assessing the broader biological activities of this compound:
| Biological Activity | In Vitro Model | Examples of Assays |
| Anticancer | Cancer cell lines | Cell proliferation assays, apoptosis assays, cell cycle analysis nih.govbenthamdirect.com |
| Antimicrobial | Bacterial and fungal strains | Minimum Inhibitory Concentration (MIC) determination nih.gov |
| Anti-inflammatory | Immune cells (e.g., macrophages) | Measurement of inflammatory cytokine production |
| Enzyme Inhibition | Purified enzymes | Enzyme activity assays |
Development of Specialized Analytical Tools for Enhanced Research Throughput
To support the extensive research proposed, the development of robust and high-throughput analytical methods will be essential.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques for the analysis of isothiocyanates. mdpi.com Future work should focus on developing and validating specific methods for the quantification of this compound and its metabolites in various in vitro matrices. The thermal lability of some isothiocyanates may necessitate the preferential use of LC-based methods. mdpi.com The use of high-temperature reversed-phase HPLC could be explored to improve chromatographic performance. researchgate.net
High-Throughput Screening (HTS) Assays: To efficiently screen libraries of derivatives for biological activity, the development of HTS assays is crucial. Fluorescence-based assays, for example, can be adapted to screen for compounds that react with specific cellular targets. rsc.org
Advanced Spectroscopic and Spectrometric Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry will be indispensable for the structural characterization of novel synthetic derivatives and for identifying metabolites and protein adducts. chemrxiv.orgnih.gov
Q & A
Q. What are the standard synthetic routes for 2,6-Dibromo-4-chlorophenyl Isothiocyanate, and how can purity be optimized?
A common method involves reacting substituted anilines with thiophosgene or carbon disulfide under controlled conditions. For example, phenyl isothiocyanate derivatives can be synthesized via a substitution reaction with amines, using dimethylbenzene as a solvent under nitrogen protection to minimize oxidation . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity validation requires gas chromatography (GC) or HPLC coupled with mass spectrometry to detect impurities below 1% .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions (e.g., bromine and chlorine substituents show distinct deshielding effects). For example, aromatic protons in the 6.45–7.25 ppm range confirm the phenyl backbone .
- Fourier-Transform Infrared Spectroscopy (FTIR): The isothiocyanate group (-N=C=S) exhibits a strong absorption band near 2050–2100 cm .
- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, S, and halogens (e.g., CHBrClNS requires C: 23.79%, Br: 45.15%) .
Q. What solvent systems are suitable for handling this compound in experimental setups?
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for reactions. For stability testing, non-polar solvents (e.g., corn oil) are used for long-term storage, with GC analysis confirming 99.5% stability over 7 days at room temperature .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction using programs like SHELXL or SHELXS provides precise bond lengths and angles. For example, intermolecular interactions (e.g., C···Br or C···Cl contacts <3.3 Å) can reveal packing motifs and non-covalent interactions critical for stability . Data collection requires high-resolution (<1.0 Å) crystals grown via slow evaporation from dichloromethane/hexane mixtures .
Q. What strategies address contradictions in spectroscopic or reactivity data?
- Iterative Cross-Validation: Compare NMR, FTIR, and X-ray results to identify outliers (e.g., unexpected thiocyanate impurities detected via C NMR at ~130 ppm) .
- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and electronic transitions, reconciling experimental vs. theoretical discrepancies .
Q. How does steric hindrance from bromine substituents influence reactivity?
The 2,6-dibromo substitution creates steric bulk, reducing nucleophilic attack at the isothiocyanate group. Kinetic studies (e.g., using hydrazonoyl halides) show slower reaction rates compared to less-hindered analogs. Competitive pathways (e.g., thiourea vs. thiazole formation) are analyzed via LC-MS monitoring .
Q. What methodologies assess thermal stability and decomposition pathways?
Thermogravimetric Analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset temperatures. Coupled with GC-MS, it identifies volatile byproducts (e.g., HBr or HCl release above 200°C). Differential Scanning Calorimetry (DSC) detects phase transitions and exothermic events .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
